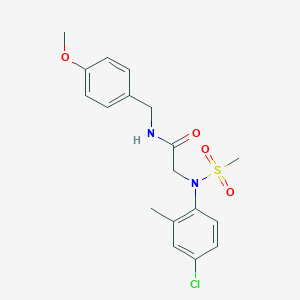![molecular formula C16H18ClNO B258596 N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B258596.png)
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, also known as BNC, is a synthetic compound that has been studied for its potential applications in scientific research. BNC is a bicyclic molecule that contains a non-planar structure, which makes it unique from other compounds. The compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide is not fully understood, but it is believed to involve the binding of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide to specific proteins or ion channels. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to bind to the voltage-gated potassium channel Kv1.3, which is important for T-cell activation and proliferation. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been shown to bind to the protein FKBP12, which is involved in cellular signaling pathways. The binding of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide to these proteins may alter their function, leading to changes in cellular processes.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of ion channels, and the induction of apoptosis in cancer cells. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to inhibit the interaction between the proteins p53 and MDM2, which are involved in the regulation of cell growth and apoptosis. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been shown to modulate the activity of ion channels, which are important for cellular signaling and communication. Additionally, N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has several advantages for lab experiments, including its high affinity and specificity for proteins and ion channels, its fluorescent properties, and its potential as an anticancer agent. However, there are also limitations to using N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide research, including the development of new synthesis methods, the identification of new protein and ion channel targets, and the testing of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide as an anticancer agent in vivo. Additionally, N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide could be used to study the role of specific proteins and ion channels in cellular processes and diseases. Further research is needed to fully understand the potential applications of N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide in scientific research.
Méthodes De Synthèse
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide can be synthesized using several methods, including the Stille reaction, Suzuki-Miyaura coupling, and Sonogashira coupling. The Stille reaction involves the coupling of an organotin compound with an aryl halide in the presence of a palladium catalyst. The Suzuki-Miyaura coupling involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst. These methods have been used to synthesize N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide with high yields and purity.
Applications De Recherche Scientifique
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe, an inhibitor of protein-protein interactions, and a modulator of ion channels. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to bind to proteins with high affinity and specificity, making it a useful tool for studying protein-protein interactions. N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has also been used as a fluorescent probe to visualize cellular structures and processes. Additionally, N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to modulate ion channels, which are important for cellular signaling and communication.
Propriétés
Nom du produit |
N-(3-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide |
|---|---|
Formule moléculaire |
C16H18ClNO |
Poids moléculaire |
275.77 g/mol |
Nom IUPAC |
(6Z)-N-(3-chlorophenyl)bicyclo[6.1.0]non-6-ene-9-carboxamide |
InChI |
InChI=1S/C16H18ClNO/c17-11-6-5-7-12(10-11)18-16(19)15-13-8-3-1-2-4-9-14(13)15/h3,5-8,10,13-15H,1-2,4,9H2,(H,18,19)/b8-3- |
Clé InChI |
KTFMSXHNTBBWAF-BAQGIRSFSA-N |
SMILES isomérique |
C1CCC2C(C2C(=O)NC3=CC(=CC=C3)Cl)/C=C\C1 |
SMILES |
C1CCC2C(C2C(=O)NC3=CC(=CC=C3)Cl)C=CC1 |
SMILES canonique |
C1CCC2C(C2C(=O)NC3=CC(=CC=C3)Cl)C=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)

![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)






![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![benzyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B258538.png)
